
1-(5-bromo-2-chlorobenzoyl)-4-ethylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-bromo-2-chlorobenzoyl)-4-ethylpiperazine, also known as BRD-K4477, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.
Mecanismo De Acción
1-(5-bromo-2-chlorobenzoyl)-4-ethylpiperazine acts as a competitive inhibitor of the BRD7 bromodomain, preventing its interaction with acetylated histones and thereby inhibiting gene transcription. This mechanism of action is similar to other bromodomain inhibitors, such as JQ1 and I-BET151.
Biochemical and Physiological Effects:
Studies have shown that 1-(5-bromo-2-chlorobenzoyl)-4-ethylpiperazine inhibits the growth of cancer cells in vitro and in vivo, indicating its potential as an anti-cancer agent. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in macrophages. However, further studies are needed to fully understand the biochemical and physiological effects of 1-(5-bromo-2-chlorobenzoyl)-4-ethylpiperazine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(5-bromo-2-chlorobenzoyl)-4-ethylpiperazine is its specificity for BRD7, which allows for targeted inhibition of this protein without affecting other bromodomain-containing proteins. However, its potency as an inhibitor is relatively low compared to other bromodomain inhibitors, which may limit its use in certain experiments. Additionally, further studies are needed to determine the optimal dosage and administration of 1-(5-bromo-2-chlorobenzoyl)-4-ethylpiperazine in vivo.
Direcciones Futuras
For research on 1-(5-bromo-2-chlorobenzoyl)-4-ethylpiperazine include investigating its potential as a therapeutic agent in various diseases, including cancer and inflammation. Additionally, further studies are needed to optimize its potency and selectivity as a BRD7 inhibitor, as well as to determine its pharmacokinetics and toxicity in vivo. Finally, the development of more potent and selective BRD7 inhibitors based on the structure of 1-(5-bromo-2-chlorobenzoyl)-4-ethylpiperazine may lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
Métodos De Síntesis
1-(5-bromo-2-chlorobenzoyl)-4-ethylpiperazine can be synthesized through a multistep process that involves the reaction of 5-bromo-2-chlorobenzoyl chloride with 4-ethylpiperazine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound with high purity.
Aplicaciones Científicas De Investigación
1-(5-bromo-2-chlorobenzoyl)-4-ethylpiperazine has been used in various scientific research studies, particularly in the field of drug discovery and development. It has been identified as a potential inhibitor of the bromodomain-containing protein 7 (BRD7), which plays a crucial role in regulating gene expression and cell proliferation. Inhibition of BRD7 has been shown to have therapeutic potential in various diseases, including cancer and inflammation.
Propiedades
IUPAC Name |
(5-bromo-2-chlorophenyl)-(4-ethylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrClN2O/c1-2-16-5-7-17(8-6-16)13(18)11-9-10(14)3-4-12(11)15/h3-4,9H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKPEAQRTZVMKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=C(C=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-chlorophenyl)(4-ethylpiperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(3-butyl-4-oxo-3,4-dihydro-2-quinazolinyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4943289.png)
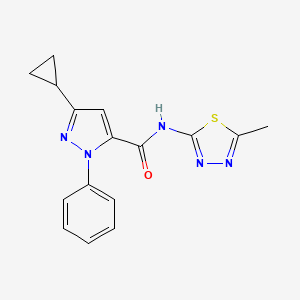
![6H-spiro[1,2,4,5-tetrazinane-3,8'-tricyclo[5.2.1.0~2,6~]decane]-6-thione](/img/structure/B4943312.png)
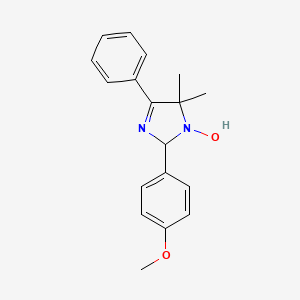
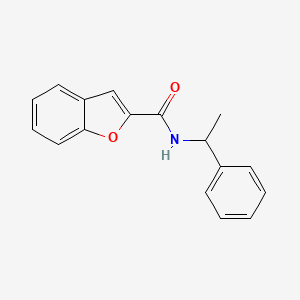
![1-{[(3-bromobenzyl)thio]acetyl}azepane](/img/structure/B4943323.png)
![N-benzyl-6-ethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4943328.png)
![5-[3-ethoxy-4-(1-naphthylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4943330.png)
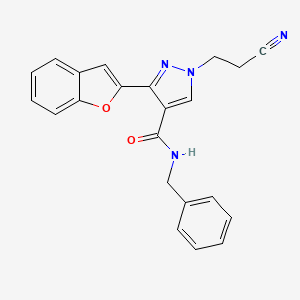
![4'-(4-bromo-2-nitrophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4943350.png)
![2-bromo-4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B4943352.png)
![N,N'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]diisonicotinamide](/img/structure/B4943360.png)
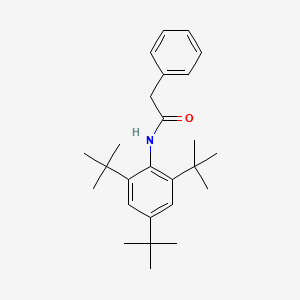
![N-{3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]acryloyl}glycine](/img/structure/B4943383.png)